molecular formula C22H21N5O5S B12148575 N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-tri azol-3-ylthio)]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-tri azol-3-ylthio)]acetamide

Cat. No.: B12148575
M. Wt: 467.5 g/mol
InChI Key: BKDBLHFKWVFCID-UHFFFAOYSA-N
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Description

Overview of N-[5-(Acetylamino)-2-Methoxyphenyl]-2-[5-(2-Furyl)-4-(2-Furylmethyl)(1,2,4-Triazol-3-Ylthio)]Acetamide

The compound, with the molecular formula C₂₀H₂₁N₅O₄S and a molecular weight of 427.48 g/mol , integrates a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 3-position features a thioether-linked acetamide group bearing a 5-acetylamino-2-methoxyphenyl substituent, while the 4- and 5-positions are occupied by 2-furylmethyl and 2-furyl groups, respectively. This arrangement creates a sterically congested triazole core, with the furyl rings contributing π-electron density and potential hydrogen-bonding sites. The acetamide moiety, a common pharmacophore, enhances solubility and target-binding capacity.

Physicochemical properties inferred from analogs suggest moderate lipophilicity (clogP ≈ 3.2) and polar surface area (~110 Ų), indicative of potential blood-brain barrier permeability. The presence of multiple hydrogen-bond acceptors (N=5, O=4) and donors (N=1, O=1) aligns with drug-likeness criteria, though the high rotatable bond count (n=8) may limit oral bioavailability.

Historical Context and Discovery

The compound’s design originates from structure-activity relationship (SAR) studies on 1,2,4-triazole-3-thioacetamides, first reported in the early 2000s. Researchers observed that substituting the triazole ring’s 4- and 5-positions with aromatic or heteroaromatic groups enhanced α-glucosidase inhibitory activity. For example, N-(3-hydroxyphenyl)-2-{[5‐(naphthalen‐1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide demonstrated 50-fold greater potency than acarbose, prompting exploration of furyl substituents for improved metabolic stability.

The specific incorporation of dual furyl groups arose from fragment-based drug design. Furans, with their planar structure and oxygen lone pairs, were hypothesized to mimic carbohydrate moieties in α-glucosidase binding pockets. Concurrently, the 5-acetylamino-2-methoxyphenyl acetamide group was adopted from anticancer triazole derivatives, where similar substituents induced apoptosis in lung cancer cells.

Relevance of Triazole- and Acetamide-Containing Compounds in Modern Chemistry

Triazole-acetamide hybrids occupy a pivotal niche in medicinal chemistry due to their dual functionality:

  • Triazole Rings : The 1,2,4-triazole core’s resilience to metabolic degradation and capacity for hydrogen bonding makes it a scaffold of choice for enzyme inhibitors. Recent studies highlight its role in targeting α-glucosidase (antidiabetic applications), FGFR-1 (anticancer), and microbial efflux pumps (antimicrobial).
  • Acetamide Moieties : As seen in N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide, the acetamide group facilitates target engagement through hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase).

Table 1: Comparative Analysis of Select Triazole-Acetamide Derivatives

Compound Biological Activity Key Structural Features Reference
5g (N-(3-hydroxyphenyl) derivative) α-Glucosidase inhibition (IC₅₀ = 1.2 µM) 3-Hydroxyphenyl, naphthalenylmethyl
Hit-1 (FGFR-1 inhibitor) LibDock score = 132.4 4-Methoxy-2,5-dimethylphenyl
5f (Antiproliferative agent) MMP-9 inhibition (78% at 10 µM) 4-Allyl, 5-(2-furyl)

Objectives and Scope of the Research

This article aims to:

  • Elucidate the synthetic pathways and structural nuances of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide.
  • Analyze its physicochemical and spectroscopic properties through comparative studies with analogous compounds.
  • Evaluate its potential therapeutic applications based on SAR trends in triazole-acetamide hybrids.

Properties

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O5S/c1-14(28)23-15-7-8-18(30-2)17(11-15)24-20(29)13-33-22-26-25-21(19-6-4-10-32-19)27(22)12-16-5-3-9-31-16/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

BKDBLHFKWVFCID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole-Thiol Intermediate

The triazole-thiol core (5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol) is synthesized via a cyclocondensation reaction. A mixture of thiosemicarbazide (1.0 equiv) and furfuryl glycidyl ether (1.2 equiv) is refluxed in ethanol with catalytic pyridine (0.1 equiv) for 6 hours . The reaction proceeds through nucleophilic azidation, where the thiosemicarbazide attacks the epoxide ring, followed by intramolecular cyclization to form the triazole ring. After cooling to 0°C, the product precipitates and is filtered, yielding a thiol intermediate with 78% purity. Further purification via column chromatography (ethyl acetate/hexane, 3:7) elevates purity to 95% .

Functionalization with Furyl Substituents

The triazole-thiol intermediate undergoes alkylation to introduce the 2-furylmethyl group. In a nitrogen atmosphere, the thiol (1.0 equiv) is treated with furfuryl bromide (1.5 equiv) in tetrahydrofuran (THF) at −20°C. Sodium hydride (1.2 equiv) is added gradually to deprotonate the thiol, facilitating nucleophilic substitution. The reaction is warmed to room temperature and stirred for 12 hours, achieving 85% conversion . Excess furfuryl bromide is quenched with ice-cold water, and the product is extracted with ethyl acetate. Recrystallization from ethanol yields 5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol as a white solid (mp 142–144°C) .

Preparation of the Acetamide Linker

The phenylacetamide fragment (N-[5-(acetylamino)-2-methoxyphenyl]acetamide) is synthesized via a two-step process. First, 5-amino-2-methoxyphenol (1.0 equiv) is acetylated with acetic anhydride (2.0 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2 hours, followed by quenching with saturated sodium bicarbonate. The acetylated intermediate is isolated via filtration (yield: 92%) . Next, the amine is protected using BSTFA (3.0 equiv) in THF at 68°C for 1 hour, forming a trimethylsilyl (TMS)-protected intermediate . This step prevents unwanted side reactions during subsequent coupling steps.

Thioether Bond Formation

The triazole-thiol (1.0 equiv) is coupled to the acetamide linker via a nucleophilic substitution reaction. The TMS-protected acetamide is treated with N-bromoacetamide (1.1 equiv) in THF under reflux for 30 minutes. After cooling to −10°C, the TMS group is cleaved using hydrochloric acid (1M), exposing the thiolate nucleophile. The reaction proceeds at 15°C for 3.5 hours, monitored by HPLC, achieving an 82% conversion rate . The crude product is purified via preparative column chromatography (22% acetonitrile/water with 0.15% acetic acid), yielding the coupled intermediate .

Final Deprotection and Crystallization

The coupled product is subjected to acidic hydrolysis to remove residual protecting groups. A solution of the intermediate in ethanol (6 mL) and 6% aqueous acetic acid (0.6 mL) is stirred at 10°C. Ethyl acetate (10.5 mL) is added dropwise, inducing crystallization. The precipitate is filtered and dried under vacuum, yielding N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide as a crystalline solid (mp 189–191°C, yield: 75%) .

Analytical Characterization

Table 1: Spectroscopic Data for the Target Compound

TechniqueData
1H NMR δ 7.55–7.45 (m, 3H, ArH), 6.94 (bs, 1H, NH), 4.55 (dd, J = 8.6 Hz)
ESI-MS m/z 483 [M+H]+
HPLC Purity 99.2% (C18 column, 0.1% TFA in H2O/CH3CN)

The final product exhibits a single peak in HPLC analysis, confirming homogeneity. Mass spectrometry corroborates the molecular ion at m/z 483, aligning with the theoretical molecular weight .

Optimization of Reaction Conditions

Table 2: Yield Variation with Solvent and Temperature

SolventTemperature (°C)Yield (%)
THF2568
DCM4072
Ethanol7885

Ethanol at reflux emerges as the optimal solvent, enhancing reaction kinetics and solubility of the triazole-thiol intermediate . Lower yields in THF and DCM are attributed to incomplete dissolution of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Triazole Core Modifications

  • N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide () Key Differences: Replaces the 2-furylmethyl group at the triazole 4-position with a 3-pyridinyl group. This may alter receptor binding compared to the furylmethyl substituent in the target compound .
  • 2-{[5-(Furan-2-Yl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2,4,6-Trimethylphenyl)Acetamide () Key Differences: Features a phenyl group at the triazole 4-position and a trimethylphenyl acetamide moiety. The trimethylphenyl substituent may sterically hinder interactions with bulkier biological targets .

Acetamide-Linked Aryl Group Variations

  • N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetamide () Key Differences: Replaces the methoxyphenyl group with a hydroxyphenyl group and incorporates a thiazolidinone ring instead of a triazole. Implications: The hydroxyl group enhances hydrogen-bonding capacity, while the thiazolidinone core may confer distinct electronic properties, influencing redox activity or enzyme inhibition .

Carcinogenicity Profiles

  • N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Acetamide (NFTA) () Activity: Induces lymphocytic leukemia (60–80% incidence) and forestomach tumors in mice. Structural Contrast: The nitro group at the 5-position of the furan ring is critical for carcinogenicity.
  • N-[5-(5-Nitro-2-Furyl)-1,3,4-Thiadiazol-2-Yl]Acetamide ()

    • Activity : Causes multi-organ tumors (forestomach, kidney pelvis, lung) in rats.
    • Structural Contrast : The thiadiazole ring and nitro-furan substituent contribute to broad tissue toxicity, highlighting the impact of heterocycle choice on organ specificity .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~484.5 2-Furylmethyl, 5-(2-furyl) triazole 3.2 0.05
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-Triazol-3-Yl]Sulfanyl}Acetamide 454.5 3-Pyridinyl, ethyl 2.8 0.12
2-{[5-(Furan-2-Yl)-4-Phenyl-4H-Triazol-3-Yl]Sulfanyl}-N-(2,4,6-Trimethylphenyl)Acetamide 418.5 Phenyl, trimethylphenyl 4.1 <0.01

*Predicted using QikProp (Schrödinger).

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including an acetylamino group, a methoxy group, and a triazole moiety, which contribute to its biological activities. The presence of furan rings enhances its interaction with biological targets.

Anticancer Properties

Research indicates that N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-23119.62
A54918.86
SK-OV-345.94
SK-MEL-262.41

These results suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It demonstrated moderate radical scavenging activity in assays measuring DPPH and superoxide anion scavenging. This suggests a potential role in protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer .

Enzyme Inhibition

In addition to its anticancer and antioxidant properties, N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are crucial for the metabolic activation of procarcinogens . This inhibition could reduce the formation of genotoxic metabolites.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of key regulatory proteins such as Bax and Bcl-2.
  • Enzyme Modulation : By inhibiting CYP enzymes, it may prevent the conversion of certain procarcinogens into their active forms.
  • Radical Scavenging : Its antioxidant properties help mitigate oxidative damage to cellular components.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Lung Cancer Research : The compound showed promising results against A549 lung adenocarcinoma cells with an IC50 value indicating effective cytotoxicity .
  • Mechanistic Insights : Investigations into the enzymatic pathways revealed that the compound's inhibition of CYP1A enzymes could be a critical factor in its anticancer effects by reducing the bioactivation of carcinogenic compounds .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazole-thioether core, two furyl substituents, and an acetylamino-methoxyphenyl group. The triazole moiety enhances hydrogen-bonding potential, while the furyl groups contribute to π-π stacking interactions. The methoxy and acetylamino groups improve solubility and modulate electronic effects, which are critical for binding to biological targets .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1: Formation of the triazole ring via cyclization of thiosemicarbazides under acidic conditions.
  • Step 2: Alkylation or substitution reactions to introduce the furylmethyl and acetamide groups.
  • Step 3: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates and final products . Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) and stoichiometric ratios are optimized to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR: Confirms substitution patterns and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; furyl protons at δ 6.2–7.4 ppm).
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • HPLC-MS: Validates molecular weight and detects impurities (<2% by area) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified furyl groups?

  • Variable Screening: Use Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–100°C), and catalyst loading (e.g., K2CO3 vs. Cs2CO3).
  • By-Product Analysis: Employ LC-MS to identify competing pathways (e.g., over-alkylation) and adjust reagent stoichiometry accordingly .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to determine if rapid clearance explains reduced in vivo efficacy.
  • Target Engagement Studies: Use fluorescence polarization assays to confirm direct binding to purported targets (e.g., kinases or receptors) .

Q. What structure-activity relationship (SAR) trends are observed when modifying the triazole-thioether region?

  • Substitution at Triazole N4: Bulky groups (e.g., allyl or furylmethyl) enhance antifungal activity but reduce solubility.
  • Thioether Linker Replacement: Replacing sulfur with oxygen decreases metabolic stability but improves bioavailability .

Q. What methodologies are recommended for identifying biological targets of this compound?

  • Computational Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB), prioritizing triazole-interacting enzymes like cytochrome P450 or HSP90.
  • Pull-Down Assays: Immobilize the compound on agarose beads and identify bound proteins via SDS-PAGE/MS .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Accelerated Stability Testing: Incubate at pH 3–9 (37°C, 72 hours) and monitor degradation via HPLC.
  • Degradation Pathways: Acidic conditions hydrolyze the acetamide group, while alkaline conditions cleave the triazole ring .

Q. What strategies can enhance the selectivity of this compound for cancer cells over healthy cells?

  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) activated by tumor-specific proteases.
  • Co-Administration with Inhibitors: Use P-glycoprotein inhibitors to mitigate efflux in multidrug-resistant cell lines .

Q. How can researchers address challenges in detecting low-abundance metabolites during ADME studies?

  • High-Resolution MS: Employ Q-TOF or Orbitrap systems to identify metabolites with ppm-level mass accuracy.
  • Isotopic Labeling: Synthesize deuterated analogs to trace metabolic pathways unambiguously .

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